molecular formula C8H4BrClO2 B2375889 6-Bromo-7-chloro-3H-2-benzofuran-1-one CAS No. 1823929-70-9

6-Bromo-7-chloro-3H-2-benzofuran-1-one

Cat. No.: B2375889
CAS No.: 1823929-70-9
M. Wt: 247.47
InChI Key: DUXJROJBIVKCEN-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 6th and 7th positions, respectively. It is a white to light yellow solid that is soluble in organic solvents like ethanol, ether, and dichloromethane .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one are not fully understood due to the limited availability of research data. Benzofuran compounds, to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to these biomolecules, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific research on this compound. Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-7-chloro-3H-2-benzofuran-1-one involves the bromination of benzofuran. The reaction typically takes place in an organic solvent, and the product is purified through crystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-chloro-3H-2-benzofuran-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-chloro-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-7-chloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJROJBIVKCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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